molecular formula C15H13BrFN3O2 B2611783 N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide CAS No. 298218-11-8

N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide

Cat. No.: B2611783
CAS No.: 298218-11-8
M. Wt: 366.19
InChI Key: AWXALSWQPABXAP-UFWORHAWSA-N
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Description

N'-[(1E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide is a hydrazone derivative characterized by:

  • A methylidene bridge (CH=N) connecting the aromatic ring to the hydrazide backbone.
  • A 2-[(4-fluorophenyl)amino]acetohydrazide moiety, contributing hydrogen-bonding capacity and lipophilicity.

Properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(4-fluoroanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFN3O2/c16-11-1-6-14(21)10(7-11)8-19-20-15(22)9-18-13-4-2-12(17)3-5-13/h1-8,18,21H,9H2,(H,20,22)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXALSWQPABXAP-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)NN=CC2=C(C=CC(=C2)Br)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(1E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-[(4-fluorophenyl)amino]acetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization.

Chemical Reactions Analysis

N’-[(1E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents:

  • Anticancer Activity : Research indicates that derivatives of hydrazones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide have been evaluated for their ability to inhibit cell proliferation in breast cancer models, demonstrating moderate to high efficacy in reducing tumor growth .
  • Antimicrobial Properties : Similar compounds have been tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the bromo and fluorine substituents enhances the lipophilicity and overall bioactivity of the molecule, making it a candidate for further development as an antimicrobial agent .

Material Science Applications

The unique chemical properties of this compound allow for potential applications in material science:

  • Polymeric Materials : The compound can be utilized as a building block for synthesizing polymeric materials with enhanced thermal stability and mechanical properties. Its hydrazone functionality can participate in condensation reactions leading to cross-linked structures that may be useful in coatings or composites .

Environmental Science Applications

Research has also explored the environmental applications of compounds similar to this compound:

  • Wastewater Treatment : Compounds with hydrazone functionalities have been investigated for their ability to chelate heavy metals from wastewater, thus aiding in environmental remediation efforts. Their effectiveness in binding toxic metals can lead to innovative solutions for water purification .

Case Studies

StudyFocusFindings
Avendaño Leon et al. (2024)Antileishmanial agentsHighlighted the synthesis of amidoxime derivatives with potential antileishmanial activity, underscoring the relevance of similar hydrazone compounds in drug discovery .
PMC Article (2019)Anticancer studiesDemonstrated significant anticancer activity against MCF7 cell lines for derivatives related to hydrazones, indicating the therapeutic potential of such compounds .
De Gruyter (2020)Material applicationsDiscussed the use of hydrazones in creating polymeric materials with improved properties, showcasing their versatility beyond medicinal uses .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Implications

Halogen and Hydroxyl Substituents

N′-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide () Key differences: Replaces the 4-fluorophenylamino group with a 2,4-dichlorophenoxy group. The dichloro substitution may enhance antibacterial activity but reduce solubility .

N′-[(E)-(3,4-Dihydroxyphenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide (4f, ) Key differences: Features 3,4-dihydroxyphenyl and benzopyran groups instead of bromo-hydroxyphenyl and fluorophenylamino. Impact: The dihydroxy groups improve antioxidant capacity, while the benzopyran moiety may enhance DNA intercalation properties. Reported antimicrobial activity against S. aureus and E. coli (inhibition zones: 12–15 mm) .

Fluorinated Analogues

2-(1H-Benzimidazol-2-ylsulfanyl)-N′-[(E)-(4-fluorophenyl)methylidene]acetohydrazide ()

  • Key differences : Contains a benzimidazole-sulfanyl group instead of the bromo-hydroxyphenyl unit.
  • Impact : Exhibits 9-fold higher antibacterial activity against E. coli compared to ceftriaxone, attributed to the sulfanyl-benzimidazole motif’s interaction with bacterial enzymes .

Biological Activity

The compound N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, cytotoxicity, antimicrobial properties, and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 4-fluoroaniline in the presence of an acid catalyst. Characterization methods such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound.

Table 1: Key Structural Features

FeatureValue
Molecular FormulaC15H14BrF2N3O2
Molecular Weight383.19 g/mol
Melting Point140–142 °C
SolubilitySoluble in DMSO, ethanol

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed that the compound showed selective cytotoxicity towards HepG2 (human liver cancer) and 769-P (renal cancer) cell lines.

Case Study: Cytotoxicity Assay

In a study published by researchers investigating hydrazone derivatives, compound 5 (a close analogue) exhibited high selectivity and cytotoxicity against HepG2 cells with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis via the COX-2 signaling pathway, indicating that structural modifications can enhance anticancer activity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Preliminary results suggest moderate activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.

The proposed mechanism of action for this compound involves the inhibition of key enzymes associated with cancer cell proliferation and microbial growth. The presence of functional groups such as hydroxyl and halogen atoms enhances its reactivity towards biological targets.

Potential Targets

  • COX-2 Enzyme : Inhibition of this enzyme is linked to reduced tumor growth.
  • DNA Interaction : The compound may intercalate with DNA, disrupting replication in cancer cells.

Q & A

Q. What synthetic methodologies are commonly employed for preparing hydrazide derivatives like this compound?

The compound is synthesized via a Schiff base condensation reaction. Typically, 2-(substituted)acetohydrazide is refluxed with a carbonyl-containing aromatic aldehyde (e.g., 5-bromo-2-hydroxybenzaldehyde) in the presence of glacial acetic acid as a catalyst. Reaction conditions (e.g., solvent, temperature, stoichiometry) must be optimized to achieve high yields, as seen in analogous hydrazide syntheses .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a Bruker SMART diffractometer with graphite-monochromated radiation (e.g., Mo-Kα, λ = 0.71073 Å). The SHELX suite (SHELXL/SHELXS) refines structural parameters, handling absorption corrections and disorder modeling. For example, triclinic systems (space group P1) with unit cell parameters (e.g., a = 7.3664 Å, α = 71.976°) are resolved using SHELX, as demonstrated for structurally related hydrazides .

Q. What spectroscopic techniques validate the compound’s structure?

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–8.2 ppm, hydrazide NH at δ ~10 ppm).
  • IR : Stretching vibrations for C=N (1590–1620 cm1^{-1}) and N–H (3200–3300 cm1^{-1}) confirm Schiff base formation .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+^+) align with theoretical molecular weights (e.g., ~429.69 g/mol for similar bromo-hydrazides) .

Q. How is its preliminary bioactivity assessed?

In vitro assays evaluate antiplatelet/anticoagulant activity via platelet aggregation inhibition (e.g., arachidonic acid-induced aggregation). IC50_{50} values are calculated using dose-response curves, as shown for structurally related triazole-hydrazides (e.g., ZE-4c derivative with IC50_{50} = 12.5 µM) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond lengths/angles) be resolved during refinement?

Discrepancies arise from disorder or thermal motion. Use SHELXL constraints (e.g., DFIX, SIMU) to refine problematic regions. Multi-scan absorption corrections (via SADABS) mitigate data artifacts. For example, in a triclinic hydrazide, C–Br bond lengths deviating >0.02 Å from literature values were resolved by partitioning anisotropic displacement parameters .

Q. What computational methods predict electronic properties and intermolecular interactions?

  • DFT : Optimize geometry at B3LYP/6-311G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps.
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., O–H···N hydrogen bonds, π-π stacking) using CrystalExplorer. For analogous nitrobenzylidene-hydrazides, H···O interactions constituted 25.8% of total contacts .

Q. How is the reaction optimized for scale-up in flow chemistry systems?

Adopt Design of Experiments (DoE) to identify critical parameters (temperature, residence time). Continuous-flow reactors enable precise control, reducing side reactions. For diazomethane syntheses, flow systems achieved 85% yield vs. 60% in batch .

Q. What mechanistic insights guide its antibacterial action?

Fluorinated hydrazides disrupt bacterial membrane integrity via lipopolysaccharide binding. Molecular docking (AutoDock Vina) predicts binding affinities to targets like E. coli FabI (enoyl-ACP reductase). For example, fluorophenyl derivatives showed MIC values of 4 µg/mL against S. aureus .

Methodological Notes

  • Crystallography : Always validate SHELX-refined structures with PLATON checkCIF to flag missed symmetry or voids .
  • Bioassays : Include positive controls (e.g., aspirin for antiplatelet assays) and normalize data to solvent-only baselines .
  • Computational studies : Benchmark DFT results against SCXRD data (e.g., RMSD < 0.05 Å for bond lengths) to ensure accuracy .

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